molecular formula C11H16N2S B15166678 N-Ethyl-N-(3-ethylphenyl)thiourea CAS No. 479589-54-3

N-Ethyl-N-(3-ethylphenyl)thiourea

Cat. No.: B15166678
CAS No.: 479589-54-3
M. Wt: 208.33 g/mol
InChI Key: TZJCMKRAEICJRH-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-ethylphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-ethylphenyl)thiourea typically involves the reaction of ethylamine with 3-ethylphenyl isothiocyanate. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-ethylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-(3-ethylphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-ethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(3-methylphenyl)thiourea
  • N-Propyl-N-(3-propylphenyl)thiourea
  • N-Butyl-N-(3-butylphenyl)thiourea

Uniqueness

N-Ethyl-N-(3-ethylphenyl)thiourea is unique due to its specific ethyl substituents, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a compound of interest for further research .

Properties

CAS No.

479589-54-3

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-ethyl-1-(3-ethylphenyl)thiourea

InChI

InChI=1S/C11H16N2S/c1-3-9-6-5-7-10(8-9)13(4-2)11(12)14/h5-8H,3-4H2,1-2H3,(H2,12,14)

InChI Key

TZJCMKRAEICJRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(CC)C(=S)N

Origin of Product

United States

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